2-Trifluoromethoxy-4-formylphenyl boronic acid
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Overview
Description
2-Trifluoromethoxy-4-formyl-phenyl boronic acid is an organoboron compound that features a trifluoromethoxy group and a formyl group attached to a phenyl ring, with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethoxy-4-formyl-phenyl boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-Trifluoromethoxy-4-bromobenzaldehyde.
Lithiation: The bromide is treated with an organolithium reagent, such as n-butyllithium, to form the corresponding aryllithium intermediate.
Borylation: The aryllithium intermediate is then reacted with a boron source, such as trimethyl borate, to yield the boronic acid after hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing palladium-catalyzed borylation reactions to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethoxy-4-formyl-phenyl boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Carboxylic Acids: From oxidation.
Hydroxymethyl Derivatives: From reduction.
Scientific Research Applications
2-Trifluoromethoxy-4-formyl-phenyl boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of drugs targeting specific enzymes and proteins, including cancer therapeutics and anti-inflammatory agents.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Trifluoromethoxy-4-formyl-phenyl boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The trifluoromethoxy group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
4-Trifluoromethylphenylboronic Acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Formylphenylboronic Acid: Lacks the trifluoromethoxy group, making it less reactive in certain reactions.
2-Trifluoromethylphenylboronic Acid: Similar structure but with the trifluoromethyl group in the ortho position.
Uniqueness: 2-Trifluoromethoxy-4-formyl-phenyl boronic acid is unique due to the presence of both the trifluoromethoxy and formyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity, such as the synthesis of complex organic molecules and pharmaceuticals.
Properties
Molecular Formula |
C8H6BF3O4 |
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Molecular Weight |
233.94 g/mol |
IUPAC Name |
[4-formyl-2-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-3-5(4-13)1-2-6(7)9(14)15/h1-4,14-15H |
InChI Key |
QZYRPZPLLTUBDU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)OC(F)(F)F)(O)O |
Origin of Product |
United States |
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